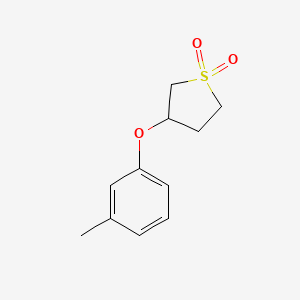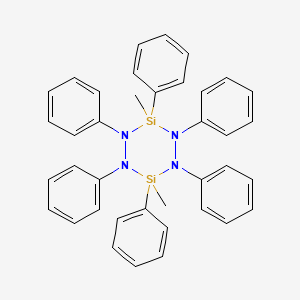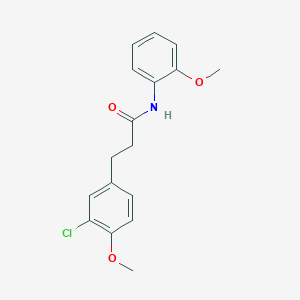
N-Veratrylidene-M-toluidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Veratrylidene-M-toluidine is an organic compound with the molecular formula C16H17NO2 It is a Schiff base derived from the condensation of veratraldehyde and m-toluidine
准备方法
Synthetic Routes and Reaction Conditions
N-Veratrylidene-M-toluidine can be synthesized through a condensation reaction between veratraldehyde and m-toluidine. The reaction typically involves mixing equimolar amounts of veratraldehyde and m-toluidine in an appropriate solvent, such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to facilitate the formation of the Schiff base. After completion of the reaction, the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-Veratrylidene-M-toluidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the Schiff base can yield the corresponding amine.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Nitrated or halogenated derivatives of this compound.
科学研究应用
N-Veratrylidene-M-toluidine has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-Veratrylidene-M-toluidine involves its interaction with specific molecular targets. As a Schiff base, it can form coordination complexes with metal ions, influencing various biochemical pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, affecting its reactivity and biological activity .
相似化合物的比较
Similar Compounds
- N-Veratrylidene-M-anisidine
- N-Furfurylidene-M-toluidine
- N-Piperonylidene-M-toluidine
- N-(9-Anthracenylmethylene)-M-toluidine
- N-(Cinnamylidene)-M-toluidine
Uniqueness
N-Veratrylidene-M-toluidine is unique due to its specific combination of veratraldehyde and m-toluidine, resulting in distinct chemical properties and reactivity. Its ability to form stable Schiff bases and coordinate with metal ions sets it apart from other similar compounds .
属性
CAS 编号 |
82363-23-3 |
|---|---|
分子式 |
C16H17NO2 |
分子量 |
255.31 g/mol |
IUPAC 名称 |
1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)methanimine |
InChI |
InChI=1S/C16H17NO2/c1-12-5-4-6-14(9-12)17-11-13-7-8-15(18-2)16(10-13)19-3/h4-11H,1-3H3 |
InChI 键 |
FNFVAJBCNITRNS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)N=CC2=CC(=C(C=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


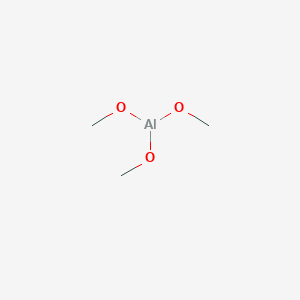

![2'-(Allyloxy)[1,1'-biphenyl]-2-ol](/img/structure/B11948072.png)

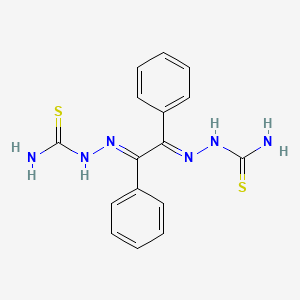
![N-{4-[(E)-(2-phenylhydrazono)methyl]phenyl}acetamide](/img/structure/B11948092.png)


